2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile
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Overview
Description
2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile is a complex organic compound that features a nitro group, a benzonitrile moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final productThe final step often involves the methylation of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. These methods allow for better control over reaction conditions such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler compound with similar structural features but lacking the nitro and benzonitrile groups.
2-Amino-5-fluorobenzonitrile: Shares the benzonitrile moiety but has different substituents.
2-(Methylamino)pyridine: Contains the pyridine ring and methylamino group but lacks the nitro and benzonitrile groups
Uniqueness
2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-18(9-7-13-4-2-3-8-17-13)15-6-5-14(19(20)21)10-12(15)11-16/h2-6,8,10H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQFGDJZHOWEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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